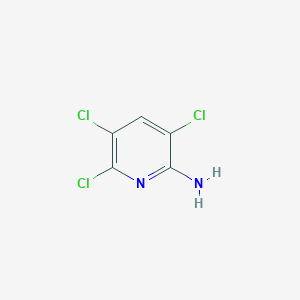

3,5,6-Trichloropyridin-2-amine

Beschreibung

Current Context and Research Trajectory of Chlorinated Pyridinamines

Chlorinated pyridinamines belong to the larger family of chlorine-containing heterocyclic compounds, which have seen a significant and sustained interest in pharmaceutical and agrochemical research. The inclusion of chlorine atoms in a molecule can substantially alter its physical, chemical, and biological properties. This can lead to enhanced efficacy, better stability, and modified bioavailability of the parent compound.

The research trajectory for chlorinated compounds, including pyridinamines, is robust, with a continuous exploration of new synthetic methods and applications. In medicinal chemistry, chlorinated heterocycles are integral to a significant number of FDA-approved drugs. nih.gov The presence of chlorine can influence a drug's ability to cross biological membranes and its binding affinity to target enzymes or receptors. Consequently, there is an ongoing effort to synthesize and evaluate novel chlorinated pyridinamines for a range of biological activities.

In the agrochemical sector, research is driven by the need for more effective and selective herbicides and pesticides. niscpr.res.inevitachem.com Chlorinated pyridines have historically formed the basis of many successful products. The research in this area focuses on creating new derivatives that can overcome resistance in target organisms and exhibit favorable environmental degradation profiles. The unique substitution patterns of compounds like 3,5,6-Trichloropyridin-2-amine are of particular interest as they offer the potential for new modes of action and improved performance characteristics. niscpr.res.in

Methodological Approaches in this compound Studies

The study of this compound and related compounds involves a range of established and advanced methodological approaches, primarily centered on their synthesis and analytical characterization.

Synthesis: The synthesis of chlorinated pyridinamines can be approached through several routes, often starting from more heavily halogenated pyridines. A common strategy involves the nucleophilic substitution of a chlorine atom with an amine group. For instance, the synthesis of the related 4-amino-3,5,6-trichloropyridine-2-formic acid is achieved through the amination of a tetrachloropyridine precursor. google.com This type of reaction typically involves treating the chlorinated pyridine (B92270) with ammonia (B1221849) or an amine source under controlled conditions.

Another general approach may involve a multi-step process including chlorination, nitration, and subsequent reduction of the nitro group to an amine. evitachem.com The specific sequence and reagents can be tailored to achieve the desired substitution pattern on the pyridine ring. The synthesis of derivatives often starts from a related hydroxyl compound, such as 3,5,6-trichloro-2-hydroxypyridine, which is then chemically modified. niscpr.res.in

Analytical Characterization: A suite of analytical techniques is employed to confirm the structure and purity of this compound and its derivatives. High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of the synthesized compound and for monitoring the progress of chemical reactions. asianpubs.orgresearchgate.net

For structural elucidation, spectroscopic methods are indispensable. Infrared (IR) spectroscopy is used to identify the characteristic functional groups present in the molecule, while Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the arrangement of atoms. Mass Spectrometry (MS), often coupled with Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), is used to determine the molecular weight and fragmentation pattern of the compound, further confirming its identity. asianpubs.orgresearchgate.netepa.govresearchgate.net These analytical techniques are also crucial for detecting and quantifying the compound and its metabolites in various matrices. epa.govresearchgate.net

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1378670-79-1 | bldpharm.com |

| Molecular Formula | C₅H₃Cl₃N₂ | bldpharm.com |

| Molecular Weight | 197.45 g/mol | bldpharm.com |

Table 2: Overview of Methodological Approaches in the Study of Chlorinated Pyridinamines

| Methodology | Application | Key Techniques/Reagents | References |

| Synthesis | Preparation of the target compound and its derivatives. | Nucleophilic substitution, amination, chlorination, nitration, reduction. Starting materials often include polychlorinated pyridines or hydroxypyridines. | niscpr.res.inevitachem.comgoogle.com |

| Purification & Analysis | Separation and purity assessment of reaction products. | High-Performance Liquid Chromatography (HPLC), Crystallization. | asianpubs.orgresearchgate.net |

| Structural Elucidation | Confirmation of the chemical structure. | Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Gas Chromatography-Mass Spectrometry (GC-MS). | asianpubs.orgresearchgate.netepa.govresearchgate.net |

Structure

3D Structure

Eigenschaften

IUPAC Name |

3,5,6-trichloropyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3Cl3N2/c6-2-1-3(7)5(9)10-4(2)8/h1H,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARPWUZFIHQBDLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC(=C1Cl)Cl)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3Cl3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3,5,6 Trichloropyridin 2 Amine

Critical Analysis of Reported Synthetic Pathways for 3,5,6-Trichloropyridin-2-amine

The principal and most direct synthetic route to this compound is the nucleophilic aromatic substitution (SNAr) of a suitable precursor bearing a leaving group at the C-2 position. The most logical precursor for this transformation is 2,3,5,6-tetrachloropyridine (B1294921).

The pyridine (B92270) ring, when substituted with multiple electron-withdrawing chlorine atoms, becomes highly electron-deficient and thus activated for nucleophilic attack. In polychlorinated pyridines, the positions most susceptible to attack are C-2, C-6, and C-4, due to their ability to stabilize the negative charge of the Meisenheimer intermediate through resonance with the ring nitrogen. The C-3 and C-5 positions are significantly less reactive. For 2,3,5,6-tetrachloropyridine, the C-2 and C-6 positions are electronically favored for substitution. Therefore, amination is expected to yield the 2-amino (or 6-amino) product.

A key challenge in the synthesis of aminotrichloropyridines is achieving the desired regioselectivity, as the position of amination is highly dependent on the starting material's substitution pattern.

| Precursor | Primary Product | Reference |

|---|---|---|

| 2,3,5,6-Tetrachloropyridine | 4-Dimethylamino-2,3,5-trichloropyridine | acs.org |

| 2,3,4-Trichloropyridine (B1368115) | 2-Amino-3,4-dichloropyridine | tandfonline.com |

| 3,4,5,6-Tetrachloropyridine-2-carboxylic acid | 4-Amino-3,5,6-trichloropyridine-2-carboxylic acid | google.com |

| Pentachloropyridine | 2-Aryl-3,4,5,6-tetrachloropyridines (via Suzuki coupling) | researchgate.net |

Explicit contradictions in published procedures for the synthesis of this compound are not prevalent in the literature, primarily due to a limited number of direct reports. However, a significant challenge arises from the divergent outcomes of amination reactions on closely related polychloropyridine isomers. This can be viewed as a procedural contradiction, where slight modifications to the substrate's substitution pattern lead to fundamentally different products.

For instance, the amination of 2,3,5,6-tetrachloropyridine can selectively yield the C-2 substituted product under specific conditions. acs.org In contrast, the amination of 3,4,5,6-tetrachloropyridine-2-carboxylic acid results in substitution at the C-4 position, yielding 4-amino-3,5,6-trichloropyridine-2-carboxylic acid. google.com Furthermore, amination of 2,3,4-trichloropyridine yields 2-amino-3,4-dichloropyridine, demonstrating that the electronic and steric environment dictated by the chlorine atoms critically directs the position of the incoming nucleophile. tandfonline.com This highlights a crucial aspect of synthesis design: the choice of precursor is paramount and dictates the regiochemical outcome, a factor that can be a source of confusion and "contradictory" results if not carefully considered. The formation of isomeric byproducts is a common complication, requiring optimized conditions to favor the desired 3,5,6-trichloro-2-amino isomer.

Optimizing reaction conditions is critical for maximizing the yield of this compound while minimizing the formation of isomers and di-substituted byproducts. Key parameters that can be manipulated include the choice of base, solvent, temperature, and catalyst system.

A study on the amination of polyhalogenated pyridines demonstrated that 2,3,5,6-tetrachloropyridine could be selectively mono-aminated using dimethylformamide (DMF) as the amine source in the presence of sodium tert-butoxide (NaOtBu) as a base and water as the solvent at 140 °C, achieving a 78% yield. acs.org While this method introduces a dimethylamino group, it establishes that high selectivity for C-2 substitution is achievable without a transition-metal catalyst. For the synthesis of the primary amine, aqueous ammonia (B1221849) or a protected ammonia equivalent would be used.

The table below outlines various conditions reported for amination reactions on polychlorinated pyridines, illustrating the parameters that can be tuned for optimization.

| Parameter | Condition 1 | Condition 2 | Condition 3 | Effect on Yield/Purity |

|---|---|---|---|---|

| Catalyst | None (Base-promoted) acs.org | Palladium-based acs.org | Copper(I) oxide (Cu₂O) researchgate.net | Transition-metal-free systems can be highly efficient and avoid metal contamination. Copper and Palladium catalysts are effective but add cost and require removal. |

| Base | NaOtBu acs.org | K₂CO₃ | Aqueous Ammonia researchgate.net | Strong, non-nucleophilic bases like NaOtBu are effective. Weaker bases like K₂CO₃ may require higher temperatures. Ammonia can act as both nucleophile and base. |

| Solvent | Water acs.org | DMF/DMSO | Ethylene glycol researchgate.net | Water is a green solvent choice. Polar aprotic solvents like DMF and DMSO are common for SNAr reactions. High-boiling alcohols can facilitate the reaction at elevated temperatures. |

| Temperature | 140 °C acs.org | 80-120 °C | 80 °C researchgate.net | Higher temperatures generally increase reaction rates but can lead to side reactions and byproduct formation if not controlled. |

Novel Synthetic Strategies for this compound and its Precursors

Recent advancements in synthetic chemistry have focused on developing more efficient and environmentally friendly methods.

A notable novel strategy is the transition-metal-free, base-promoted amination of polyhalogenated pyridines using water as the solvent. acs.org This approach is significant as it circumvents the need for expensive and often toxic palladium or copper catalysts that are traditionally used for C-N bond formation, simplifying product purification and reducing costs.

Another plausible, though less-documented, strategy involves the conversion of 3,5,6-trichloropyridin-2-ol (TCP-OH) into the target amine. TCP-OH is a widely available intermediate, used in the synthesis of the pesticide Chlorpyrifos, and its own synthesis from precursors like trichloroacetyl chloride and acrylonitrile (B1666552) is well-established. googleapis.comacs.orgnih.gov The conversion of the pyridin-2-ol (which exists in tautomeric equilibrium with the pyridin-2-one form) to a pyridin-2-amine is a known transformation in heterocyclic chemistry. This could theoretically be achieved through several methods, such as:

Conversion of the hydroxyl group to a better leaving group (e.g., a tosylate or triflate).

Subsequent reaction with an ammonia source.

Direct conversion using phosphorus-based reagents and an amine.

This route offers an alternative pathway that leverages a different set of precursors and reaction types compared to the direct amination of 2,3,5,6-tetrachloropyridine.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound and its precursors aims to reduce environmental impact, improve safety, and increase efficiency.

Use of Greener Solvents: The development of synthetic methods that utilize water as a reaction solvent, as demonstrated in the base-promoted amination of polychloropyridines, is a significant advancement. acs.org This avoids the use of volatile, and often toxic, organic solvents like DMF or DMSO.

Catalyst Selection: Avoiding heavy-metal catalysts such as palladium is a key tenet of green chemistry. The development of catalyst-free acs.org or earth-abundant metal-catalyzed reactions (e.g., using copper ajol.info or iron) is preferred. This not only reduces toxicity and environmental persistence but also lowers the economic cost of the synthesis.

Alternative Energy Sources: The use of microwave irradiation has been shown to accelerate reactions in the synthesis of related aminopyridines, often leading to shorter reaction times, cleaner reactions, and higher yields compared to conventional heating. researchgate.net

By integrating these principles, the synthesis of this compound can be made more sustainable and efficient.

Chemical Reactivity and Stability of 3,5,6 Trichloropyridin 2 Amine

Mechanistic Studies of 3,5,6-Trichloropyridin-2-amine Transformations

Specific mechanistic studies detailing the transformations of this compound are not extensively documented. Generally, the reactivity of polychlorinated heteroaromatic compounds is dominated by nucleophilic aromatic substitution (SNAr) mechanisms. For pyridine (B92270) derivatives, these reactions are regioselective, favoring attack at the positions ortho and para (C-2, C-4, C-6) to the ring nitrogen because the anionic intermediate (Meisenheimer complex) can be stabilized by delocalizing the negative charge onto the electronegative nitrogen atom.

In the case of this compound, the C-6 and C-4 (if unsubstituted) positions would be the most activated towards nucleophilic attack. The presence of chlorine atoms at C-3, C-5, and C-6 makes these sites potential targets for substitution. The amino group at C-2 can also participate in various reactions, including diazotization followed by substitution, or act as a directing group in electrophilic substitutions, although the latter is disfavored due to the highly deactivated ring.

Factors Influencing the Reactivity of this compound

The reactivity of this compound is governed by several key factors inherent to its structure and the reaction environment.

Substrate Structure: The pyridine ring's electron deficiency is the primary driver of its reactivity towards nucleophiles. The three chlorine atoms strongly withdraw electron density via induction, further activating the ring for SNAr reactions. The position of these substituents dictates which chlorine atom is most likely to be displaced.

Nature of the Nucleophile: The rate and success of nucleophilic substitution reactions are highly dependent on the nucleophile's strength. Strong nucleophiles, particularly those with a negative charge, are more likely to react with the electron-poor pyridine ring.

Leaving Group Ability: The chloride ion is a good leaving group, facilitating nucleophilic substitution reactions.

Solvent Effects: The choice of solvent can significantly impact reaction rates. Polar aprotic solvents are known to favor SNAr reactions by effectively solvating the cation of the nucleophilic salt without strongly solvating the nucleophile itself, thus enhancing its reactivity.

Temperature: As with most chemical reactions, increasing the temperature generally increases the rate of transformations by providing the necessary activation energy.

| Factor | Influence on Reactivity | Example/Rationale |

|---|---|---|

| Substrate | Electron-withdrawing groups (e.g., -Cl, -NO₂) increase reactivity. | Stabilize the negative charge in the Meisenheimer intermediate. |

| Nucleophile | Stronger nucleophiles (e.g., RO⁻, RS⁻) react faster. | Higher electron density and polarizability enhance reaction rate. |

| Leaving Group | Better leaving groups (weaker bases, e.g., F⁻ > Cl⁻ > Br⁻ in SNAr) increase the rate of the second step. | The ability to stabilize a negative charge is crucial. |

| Solvent | Polar aprotic solvents (e.g., DMF, DMSO) accelerate the reaction. | Enhances the nucleophile's reactivity by minimizing solvation. |

Chemical Stability of this compound in Various Environments

While specific data is scarce, the stability of halogenated aminopyridines can be discussed based on general chemical principles and data from related compounds.

Aminopyridine compounds, in general, can exhibit good chemical stability. For instance, studies on 4-aminopyridine (B3432731) and 3,4-diaminopyridine (B372788) have shown them to be stable for extended periods (at least 6 months) when stored as encapsulated powders at room temperature or under refrigeration. However, the presence of three chlorine atoms on the pyridine ring of this compound could potentially make it more susceptible to slow hydrolysis or other degradation reactions over time, especially in the presence of moisture or light. The amino group itself can be susceptible to oxidation.

To ensure the long-term integrity of reactive compounds like this compound, several strategies can be employed to minimize degradation during storage and handling.

Inert Atmosphere: Storing the compound under an inert gas such as nitrogen or argon can prevent oxidative degradation of the amino group.

Protection from Light: Amber-colored vials or storage in the dark is recommended to prevent photochemical reactions, as aromatic systems can be sensitive to UV light.

Low Temperature: Refrigeration or freezing can significantly slow down the rate of potential decomposition reactions.

Exclusion of Moisture: Storage in a desiccator or with a desiccant is crucial to prevent hydrolysis, where water could act as a nucleophile to displace one of the chlorine atoms.

| Condition | Rationale | Implementation |

|---|---|---|

| Temperature | Reduces kinetic energy, slowing degradation rates. | Refrigeration (2-8°C) or freezing. |

| Atmosphere | Prevents oxidation of the amine functionality. | Store under nitrogen or argon; use sealed containers. |

| Light | Prevents photodecomposition. | Use amber glass vials; store in a dark place. |

| Moisture | Prevents hydrolysis of chloro-substituents. | Store in a desiccator or with a desiccant. |

Computational Chemistry Applications in 3,5,6 Trichloropyridin 2 Amine Research

Quantum Chemical Calculations for Reactive Site Prediction

Quantum chemical calculations are fundamental to modern chemistry, enabling the prediction of molecular structure, properties, and reactivity. By solving approximations of the Schrödinger equation, these methods can determine the electron distribution within a molecule, which is key to identifying which parts of the molecule are most likely to engage in chemical reactions. For 3,5,6-Trichloropyridin-2-amine, these calculations can pinpoint the atoms susceptible to either electrophilic or nucleophilic attack, guiding synthetic strategies and mechanistic studies.

Fukui indices are a conceptual tool derived from Density Functional Theory (DFT) that help in identifying the most reactive sites within a molecule. These indices quantify the change in electron density at a specific atomic site when the total number of electrons in the molecule changes.

There are three main types of Fukui functions, which are used to predict different types of reactions:

f+ relates to nucleophilic attack (the site most likely to accept an electron).

f- relates to electrophilic attack (the site most likely to donate an electron).

f⁰ relates to radical attack.

By calculating these indices for each atom in this compound, one could predict its reactivity profile. For instance, the nitrogen atoms of the pyridine (B92270) ring and the exocyclic amine group, as well as the carbon atoms, would each have distinct Fukui indices. A higher f+ value on a particular atom would suggest it as a prime site for a nucleophile to attack, while a high f- value would indicate a likely site for electrophilic attack.

While the theoretical framework for this analysis is well-established, specific research detailing the calculated Fukui indices for this compound is not presently available in published literature. Hypothetical values would depend on the specific computational method and basis set used.

Molecular Electrostatic Potential (MEP) Mapping is a visualization method that maps the electrostatic potential onto the electron density surface of a molecule. This creates a color-coded map that illustrates the charge distribution:

Red regions indicate negative electrostatic potential, highlighting areas rich in electrons that are susceptible to electrophilic attack.

Blue regions indicate positive electrostatic potential, showing electron-deficient areas that are prone to nucleophilic attack.

Green regions represent neutral potential.

For this compound, an MEP map would likely show negative potential (red) around the nitrogen atoms due to their lone pairs of electrons and potentially around the chlorine atoms. Positive potential (blue) might be expected on the hydrogen atoms of the amine group.

Frontier Molecular Orbital (FMO) Theory simplifies reactivity analysis by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species.

The HOMO is the outermost orbital containing electrons and acts as an electron donor. Its energy level is associated with the molecule's nucleophilicity.

The LUMO is the innermost orbital without electrons and acts as an electron acceptor. Its energy level corresponds to the molecule's electrophilicity.

The spatial distribution and energy levels of the HOMO and LUMO for this compound would be critical in predicting its chemical behavior. For example, the location of the HOMO would indicate the most probable site for protonation or attack by an electrophile. Conversely, the shape and location of the LUMO would reveal the most likely site for nucleophilic attack. The energy gap between the HOMO and LUMO is also an important indicator of the molecule's kinetic stability and chemical reactivity.

A summary of how these theories predict reactivity is presented in the table below.

| Computational Tool | Principle | Predicted Information for this compound |

| Fukui Indices | Change in electron density with change in total electrons. | Identifies specific atoms most susceptible to nucleophilic, electrophilic, or radical attack. |

| MEP Mapping | Visualizes electrostatic potential on the molecule's surface. | Highlights electron-rich (red) and electron-poor (blue) regions, predicting sites for electrophilic and nucleophilic attack, respectively. |

| FMO Theory (HOMO/LUMO) | Focuses on the highest occupied and lowest unoccupied molecular orbitals. | Determines the molecule's overall nucleophilicity/electrophilicity and the primary orbitals involved in reactions. |

This table describes the general application of these theories, as specific computational data for this compound is not available in the cited search results.

Simulation of Reaction Pathways and Transition States for this compound

Beyond predicting reactive sites, computational chemistry can be used to model the entire course of a chemical reaction. By simulating reaction pathways, researchers can investigate the mechanism of a transformation, including the identification of intermediates and, crucially, transition states.

A transition state is the highest energy structure along the reaction coordinate, and its energy determines the activation energy of the reaction. Locating the transition state structure and calculating its energy is essential for understanding reaction kinetics. For this compound, this could involve modeling its synthesis or its reactions with other reagents. For example, simulating the reaction of this compound with an electrophile would involve mapping the potential energy surface as the electrophile approaches the molecule, identifying the transition state for the substitution or addition, and calculating the energy barrier to reaction. Such studies provide deep mechanistic insights that are often difficult to obtain experimentally. However, specific studies simulating reaction pathways for this compound have not been identified.

Advanced Modeling Techniques for Predicting Chemical Behavior

The field of computational chemistry is continually evolving, with advanced modeling techniques offering increasingly accurate predictions of chemical behavior. These methods go beyond static pictures of reactivity and can incorporate dynamic and environmental effects.

For this compound, such techniques could include:

Ab Initio Molecular Dynamics (AIMD): This method simulates the movement of atoms over time under the influence of quantum mechanically calculated forces. It can be used to study reaction dynamics and the behavior of the molecule at finite temperatures.

Solvent Modeling: Since most reactions occur in solution, accurately modeling the effect of the solvent is critical. Implicit solvent models (like the Polarizable Continuum Model) or explicit models (where individual solvent molecules are included in the calculation) can be used to understand how the solvent influences the reactivity and reaction pathways of this compound.

Machine Learning/AI: Predictive models trained on large datasets of chemical reactions and molecular properties can be used to rapidly screen for reactivity or predict properties of new molecules like this compound, complementing traditional quantum chemical calculations.

These advanced methods hold the potential to provide a comprehensive understanding of the chemical behavior of this compound, though specific applications of these techniques to this molecule are not yet documented in the scientific literature.

Spectroscopic and Chromatographic Characterization of 3,5,6 Trichloropyridin 2 Amine and Its Synthetic Intermediates

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. For a compound like 3,5,6-trichloropyridin-2-amine, ¹H NMR would reveal the chemical environment of the amine protons and the sole aromatic proton on the pyridine (B92270) ring, while ¹³C NMR would identify the carbon atoms within the molecule.

Due to the absence of specific NMR data for this compound in the available literature, we can infer expected spectral characteristics based on related structures. The single proton on the pyridine ring would likely appear as a singlet in the aromatic region of the ¹H NMR spectrum. The chemical shift of this proton would be influenced by the electron-donating amine group and the electron-withdrawing chlorine atoms. The protons of the amine group may appear as a broad singlet, and its chemical shift could vary depending on the solvent and concentration.

In the absence of direct data, a patent for an improved process for preparing 3,5,6-trichloropyridin-2-ol mentions the use of NMR spectroscopy for analyzing samples, indicating its utility in characterizing this class of compounds.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| Aromatic C-H | 7.5 - 8.5 | Singlet | The exact shift is influenced by the three chlorine atoms and the amine group. |

| Amine N-H₂ | 4.0 - 6.0 | Broad Singlet | Chemical shift is highly dependent on solvent, concentration, and temperature. |

Note: This table is predictive and not based on experimentally verified data for this compound.

Mass Spectrometry (MS) for Molecular Confirmation and Purity Assessment

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation patterns.

Table 2: GC-MS Data for 3,5,6-trichloro-2-pyridinol (TCP)

| Ion (m/z) | Relative Intensity (%) | Interpretation |

| 197 | 100 | [M]⁺ (Molecular ion with 3 x ³⁵Cl) |

| 199 | 97 | [M+2]⁺ (Molecular ion with 2 x ³⁵Cl and 1 x ³⁷Cl) |

| 201 | 32 | [M+4]⁺ (Molecular ion with 1 x ³⁵Cl and 2 x ³⁷Cl) |

| 169 | 40 | [M-CO]⁺ or [M-N₂]⁺ fragment |

| 133 | 35 | Fragment ion |

Data is representative for 3,5,6-trichloro-2-pyridinol and sourced from publicly available spectral databases.

For this compound, the molecular weight would be 196.44 g/mol . The mass spectrum would be expected to show a molecular ion peak cluster around m/z 196, 198, and 200, with relative intensities characteristic of a molecule containing three chlorine atoms.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, key IR absorptions would be expected for the N-H stretching of the amine group, C=C and C=N stretching of the pyridine ring, and C-Cl stretching.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about conjugated systems in a molecule. The pyridine ring in this compound would give rise to characteristic UV absorptions.

While specific IR and UV-Vis spectra for this compound are not available, a study on the synthesis of 3,5,6-trichloropyridin-2-ol mentions its "wave-spectrum characteristics," suggesting the use of these techniques in its analysis.

Table 3: Expected IR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration |

| N-H (Amine) | 3300 - 3500 | Symmetric and Asymmetric Stretching |

| C-H (Aromatic) | 3000 - 3100 | Stretching |

| C=C, C=N (Pyridine Ring) | 1400 - 1600 | Stretching |

| C-Cl | 600 - 800 | Stretching |

Note: This table is predictive and not based on experimentally verified data for this compound.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a premier technique for separating, identifying, and quantifying components in a mixture. For the analysis of this compound and its synthetic intermediates, a reverse-phase HPLC method would likely be employed.

Although no specific HPLC methods for this compound were found, methods for the analysis of the related compound, 3,5,6-trichloro-2-pyridinol (TCP), have been developed. For instance, a coupled-column liquid chromatography method has been used for the quantitation of chlorpyrifos and TCP in human serum and urine.

Table 4: Representative HPLC Conditions for the Analysis of a Related Compound (TCP)

| Parameter | Condition |

| Column | Discovery C18 (50 x 2.1 mm, 5 µm) |

| Mobile Phase | Gradient elution with acetonitrile and water |

| Detection | Electrospray tandem mass spectrometry (LC-MS/MS) |

| Retention Time | Dependent on specific gradient conditions |

These conditions are for the analysis of 3,5,6-trichloro-2-pyridinol and serve as an example.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Species

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is particularly well-suited for the analysis of volatile and semi-volatile compounds.

While there is no specific GC-MS method reported for this compound, numerous studies have utilized GC-MS for the determination of 3,5,6-trichloro-2-pyridinol (TCP) in various matrices. These methods often involve a derivatization step to increase the volatility and thermal stability of the analyte. For instance, TCP can be derivatized with N-(tert-butyldimethylsilyl)-methyltrifluoroacetamide (MTBSTFA) before GC-MS analysis. tcichemicals.com

Table 5: Example GC-MS Parameters for the Analysis of a Derivatized Analogue (TCP)

| Parameter | Condition |

| GC Column | Capillary column (e.g., DB-5ms) |

| Carrier Gas | Helium |

| Injection Mode | Splitless |

| Temperature Program | Ramped from a low initial temperature to a high final temperature |

| MS Ionization | Electron Ionization (EI) |

| Detection | Selected Ion Monitoring (SIM) or Full Scan |

These parameters are typical for the GC-MS analysis of silylated 3,5,6-trichloro-2-pyridinol.

Chemical Derivatization and Functionalization of 3,5,6 Trichloropyridin 2 Amine

Reactions of the Aminopyridine Moiety

The aminopyridine moiety, consisting of the exocyclic amino group and the ring nitrogen, is a primary site for derivatization. These reactions are fundamental for incorporating the trichloropyridinyl scaffold into larger molecular frameworks.

The exocyclic primary amine (-NH2) at the C2 position exhibits nucleophilic character and can undergo reactions typical of aromatic amines, such as acylation and sulfonylation. For instance, acylation with acid chlorides or anhydrides in the presence of a base can furnish the corresponding amides. researchgate.net Similarly, reaction with sulfonyl chlorides yields sulfonamides, a common functional group in medicinal chemistry. organic-chemistry.org

The pyridine (B92270) ring nitrogen and the adjacent amino group can react in concert to form fused heterocyclic systems. A prominent example is the synthesis of imidazo[1,2-a]pyridines, a scaffold found in numerous biologically active molecules. ccspublishing.org.cn This transformation is typically achieved by reacting a 2-aminopyridine (B139424) with an α-haloketone, followed by cyclization. For 3,5,6-trichloropyridin-2-amine, this would lead to the formation of a substituted 5,6,7-trichloroimidazo[1,2-a]pyridine. Various methodologies, including copper-catalyzed aerobic oxidative coupling and multicomponent reactions like the Groebke–Blackburn–Bienaymé reaction, have been developed to streamline the synthesis of this important heterocyclic core. researchgate.netstackexchange.com

Another key transformation of the primary aromatic amino group is diazotization. thieme-connect.de Treatment of 2-aminopyridines with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) forms a pyridine-2-diazonium salt intermediate. libretexts.orgorganic-chemistry.org These intermediates are often unstable but are highly useful for introducing a variety of other functional groups. For example, in the presence of copper halides (Sandmeyer reaction), the diazonium group can be replaced by a corresponding halogen. nih.gov

| Reaction Type | Reagents/Conditions | Product Class |

| Acylation | Acid Chloride, Pyridine | N-(3,5,6-trichloropyridin-2-yl)amide |

| Sulfonylation | Sulfonyl Chloride, Base | N-(3,5,6-trichloropyridin-2-yl)sulfonamide |

| Imidazopyridine Synthesis | α-Haloketone, Base, Heat | Substituted 5,6,7-trichloroimidazo[1,2-a]pyridine |

| Diazotization | NaNO₂, HCl, 0-5 °C | Pyridine-2-diazonium salt intermediate |

Halogen Exchange Reactions on the Pyridine Ring

The three chlorine atoms on the pyridine ring are potential sites for nucleophilic aromatic substitution (SNAr), allowing for their replacement with other functional groups. The feasibility and regioselectivity of these reactions are dictated by the electronic properties of the pyridine ring, which is rendered highly electron-deficient by the cumulative electron-withdrawing effects of the three chlorine atoms and the ring nitrogen.

In pyridine systems, nucleophilic attack is favored at the positions ortho and para (C2, C4, C6) to the ring nitrogen, as these positions can best stabilize the negative charge of the intermediate Meisenheimer complex. stackexchange.com In this compound, the C6-position is para to the ring nitrogen, and the C3 and C5 positions are meta. The presence of the C2-amino group further modulates the reactivity of the adjacent chlorine atoms. Generally, the C6-chloro substituent is expected to be the most susceptible to nucleophilic displacement due to its para relationship to the ring nitrogen.

Halogen exchange (Halex) reactions are a subset of SNAr reactions where one halogen is replaced by another. For instance, fluorination can be achieved by treating the chlorinated pyridine with a fluoride (B91410) salt, such as potassium fluoride or cesium fluoride, often in a high-boiling polar aprotic solvent. google.com This is a common strategy for producing fluorinated heteroaromatics. While specific examples for this compound are not prevalent, the principles of SNAr suggest that selective replacement of one or more chlorine atoms is synthetically accessible, providing a route to mixed halo-substituted aminopyridines.

| Target Position | Rationale for Reactivity | Potential Nucleophiles | Product Type |

| C6 | Para to ring nitrogen, activated for SNAr | F⁻, RO⁻, R₂N⁻ | 6-substituted-3,5-dichloropyridin-2-amine |

| C5 | Meta to ring nitrogen, less activated | Strong nucleophiles, harsh conditions | 5-substituted-3,6-dichloropyridin-2-amine |

| C3 | Meta to ring nitrogen, less activated | Strong nucleophiles, harsh conditions | 3-substituted-5,6-dichloropyridin-2-amine |

Strategies for Constructing Complex Molecular Architectures

This compound serves as a valuable scaffold for building more elaborate molecular structures through modern cross-coupling methodologies. Palladium-catalyzed reactions, in particular, have revolutionized the formation of carbon-carbon and carbon-heteroatom bonds, and these methods are applicable to functionalized heteroaromatics. libretexts.org

The Suzuki-Miyaura coupling reaction, which couples an organohalide with a boronic acid or ester, is a powerful tool for forming biaryl structures or for introducing alkyl and alkenyl substituents. organic-chemistry.orgwikipedia.orglibretexts.org The chlorine atoms on the this compound ring can act as the halide component in such couplings. By selecting the appropriate palladium catalyst, ligand, and reaction conditions, it is possible to achieve regioselective coupling at one of the chloro-positions. organic-chemistry.org This allows for the strategic introduction of new carbon-based frameworks onto the pyridine core.

Similarly, the Buchwald-Hartwig amination allows for the palladium-catalyzed formation of C-N bonds between an aryl halide and an amine. libretexts.org This reaction could be used to displace one of the chlorine atoms on the this compound ring with a different amino group, leading to diaminopyridine derivatives. The choice of phosphine (B1218219) ligand is often critical for achieving high efficiency in these transformations, especially with electron-deficient heteroaryl chlorides. ccspublishing.org.cn

These cross-coupling strategies, often used in sequence or in combination with derivatization of the amino group, enable a modular approach to synthesizing complex molecules. Starting from the relatively simple this compound, a diverse array of derivatives can be constructed by selectively functionalizing the amino group and the different positions on the pyridine ring.

| Coupling Reaction | Coupling Partners | Key Reagents | Bond Formed | Potential Product |

| Suzuki-Miyaura | Aryl/Alkyl Boronic Acid | Pd Catalyst, Ligand, Base | C-C | Aryl/Alkyl-dichloropyridin-2-amine |

| Buchwald-Hartwig | Primary/Secondary Amine | Pd Catalyst, Ligand, Base | C-N | (Substituted-amino)-dichloropyridin-2-amine |

| Sonogashira | Terminal Alkyne | Pd Catalyst, Cu(I) co-catalyst, Base | C-C (alkyne) | Alkynyl-dichloropyridin-2-amine |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3,5,6-Trichloropyridin-2-amine, and how can reaction conditions be optimized for higher yield?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or palladium-catalyzed amination. For example, chloro-substituted pyridines can undergo amination using sodium tert-butoxide as a base in solvents like dioxane at controlled temperatures (80–100°C) . Optimizing catalyst loading (e.g., 5–10 mol% Pd(OAc)₂) and reaction time (12–24 hours) improves yield. Purity is validated via HPLC or GC-MS, with by-products (e.g., dimerization artifacts) minimized through inert atmospheres .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

- Methodological Answer :

- NMR : and NMR identify amine protons (~5–6 ppm) and chlorine/trifluoromethyl substituent effects on chemical shifts .

- X-ray Crystallography : Resolves molecular geometry and intermolecular interactions (e.g., hydrogen bonds between amine groups and pyridine N-atoms, Cl⋯Cl contacts [3.278 Å]) .

- Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., m/z 196.56 for C₆H₄ClF₃N₂ analogs) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data when analyzing substituted pyridin-2-amine derivatives?

- Methodological Answer : Contradictions often arise from tautomerism or solvent effects. Cross-validate using:

- Variable Temperature NMR : Detects dynamic processes (e.g., amine proton exchange) .

- Computational Chemistry : DFT calculations (e.g., B3LYP/6-31G*) predict optimized geometries and compare with experimental data .

- Multi-technique Crystallography : Pair X-ray with neutron diffraction to resolve hydrogen atom positions .

Q. What computational approaches predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer :

- QSAR Modeling : Correlates substituent electronic effects (Hammett σ constants) with reaction rates. Chlorine’s electron-withdrawing nature enhances electrophilicity at the 2-position .

- Molecular Dynamics Simulations : Assess solvent effects (e.g., DMSO vs. THF) on transition-state stabilization .

- Frontier Orbital Analysis : HOMO-LUMO gaps predict sites susceptible to nucleophilic attack (e.g., C-6 chloro group) .

Q. How does substitution pattern influence hydrogen bonding and crystal packing in trichloropyridin-2-amine derivatives?

- Methodological Answer :

- Hydrogen Bonding : Amine groups form cyclic dimers via N–H⋯N interactions (2.89 Å), stabilizing monoclinic P2₁/c lattices .

- Halogen Interactions : Cl⋯Cl contacts (3.2–3.3 Å) contribute to layered packing, affecting solubility and melting points .

- Thermal Analysis : DSC/TGA correlates packing density with thermal stability (decomposition >200°C) .

Safety and Handling

Q. What safety protocols are essential when handling chlorinated pyridin-2-amine compounds?

- Methodological Answer :

- GHS Compliance : Use PPE (gloves, goggles) and avoid inhalation (acute toxicity Category 1). Work in fume hoods with HEPA filters .

- Spill Management : Neutralize with activated carbon; avoid water to prevent exothermic reactions .

- Waste Disposal : Incinerate at >850°C with scrubbers for halogenated by-products .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.